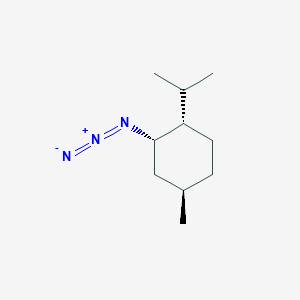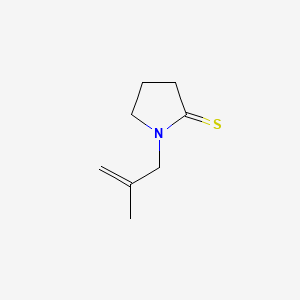
3,5-Dimethoxyphenyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxyphenyl diethylcarbamate is an organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.3 g/mol It is characterized by the presence of two methoxy groups attached to a phenyl ring and a diethylcarbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dimethoxyphenyl diethylcarbamate can be synthesized through a reaction involving 3,5-dimethoxyphenol, diethylcarbamoyl chloride, and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions for about 12 hours. The mixture is then diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is washed with sodium hydroxide solution, water, and brine, then dried and concentrated to yield the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and separation equipment to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxyphenyl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dimethoxyphenyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dimethoxyphenyl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethoxyphenyl methylcarbamate
- 3,5-Dimethoxyphenyl ethylcarbamate
- 3,5-Dimethoxyphenyl propylcarbamate
Uniqueness
3,5-Dimethoxyphenyl diethylcarbamate is unique due to its specific combination of methoxy and diethylcarbamate functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C13H19NO4/c1-5-14(6-2)13(15)18-12-8-10(16-3)7-11(9-12)17-4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
NTRQMDWVGJZFEK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



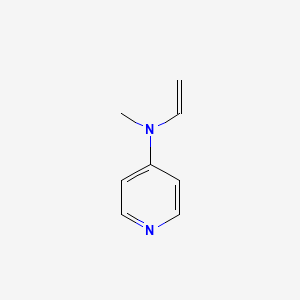

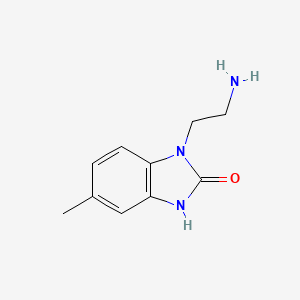


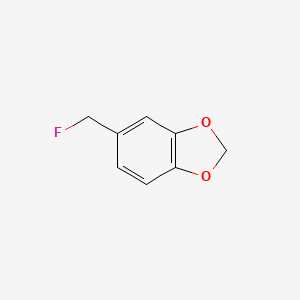

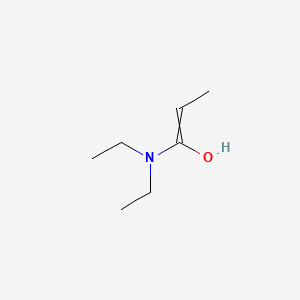

![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)

